N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Overview
Description
“N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide” is a chemical compound with the CAS number 1257535-24-2 . It has a molecular formula of C14H13F3N2O3S, an average mass of 346.325 Da, and a monoisotopic mass of 346.059906 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulphonamide core with a dimethylamino group and a 4-(trifluoromethyl)pyridin-2-yl group attached via an ether linkage .Scientific Research Applications
Synthesis and Potential Applications in Medicinal Chemistry
Research has explored the synthesis and potential applications of various benzenesulphonamide derivatives in medicinal chemistry. For instance, the synthesis of sulphonamide derivatives with a benzothiazole nucleus has shown significant antibacterial, antifungal, and antimycobacterial activity against microbial strains like B. subtilis, E. coli, C. albicans, and the H37Rv strain of mycobacterium tuberculosis (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008). Additionally, the antiviral activities of benzenesulphonamide derivatives against viruses like influenza and orthopoxvirus have been studied, revealing potential applications in antiviral drug development (Selvam, Murugesh, Chandramohan, Keith, & Kern, 2006), (Selvam, Murugesh, Chandramohan, Sidwell, Wandersee, & Smee, 2006).
Fluorescence Properties and Catalysis
Research has been conducted on the fluorescence properties and potential catalytic applications of Co(II) complexes of benzenesulphonamide derivatives. These complexes have been studied for their potential use in in vitro cytotoxicity studies, highlighting their potential in cancer research (Vellaiswamy & Ramaswamy, 2017).
Future Directions
Trifluoromethylpyridine derivatives, which include “N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide”, have found applications in various fields, including medicinal chemistry, materials science, and environmental studies. It’s expected that many novel applications of these compounds will be discovered in the future .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFHQLWROLPAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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